molecular formula C10H13N3O B13255300 4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile

Cat. No.: B13255300
M. Wt: 191.23 g/mol
InChI Key: QFFANUXIWNIUDF-UHFFFAOYSA-N
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Description

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is a heterocyclic compound that features a pyridine ring substituted with an amino group, a methyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile typically involves the reaction of 6-amino-4-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with appropriate reagents under controlled conditions . One common method involves the Mannich reaction, where the pyridine derivative reacts with formaldehyde and primary amines to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Mannich reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and lead to the compound’s observed effects, such as anticorrosion properties and herbicide antidote activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Amino-6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butanenitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as an anticorrosion agent and herbicide antidote highlights its versatility and potential for diverse applications .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(3-amino-2-methyl-6-oxopyridin-1-yl)butanenitrile

InChI

InChI=1S/C10H13N3O/c1-8-9(12)4-5-10(14)13(8)7-3-2-6-11/h4-5H,2-3,7,12H2,1H3

InChI Key

QFFANUXIWNIUDF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CCCC#N)N

Origin of Product

United States

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